Rosuvastatin Calcium (R,S,R)-Diastereomer is a specific stereoisomer of the statin medication Rosuvastatin, widely used for its lipid-lowering properties. Statins are primarily indicated for managing hyperlipidemia and reducing the risk of cardiovascular diseases. The chemical formula for Rosuvastatin Calcium (R,S,R)-Diastereomer is , which includes a calcium ion that enhances its solubility and stability in pharmaceutical formulations. The primary mechanism of action involves the inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, an essential enzyme in cholesterol biosynthesis, leading to decreased levels of low-density lipoprotein cholesterol and total cholesterol in the bloodstream .
Rosuvastatin Calcium (R,S,R)-Diastereomer is classified as a pharmaceutical active ingredient, specifically within the category of lipid-lowering agents. It is recognized for its therapeutic efficacy in preventing cardiovascular events such as myocardial infarction and stroke. The compound is commercially available under various names and is often used in clinical settings to treat dyslipidemia .
The synthesis of Rosuvastatin Calcium (R,S,R)-Diastereomer typically involves several multi-step organic reactions starting from simpler precursors. Key synthetic strategies include:
The molecular structure of Rosuvastatin Calcium (R,S,R)-Diastereomer can be described as follows:
The stereochemistry is critical, with specific configurations at multiple chiral centers influencing both efficacy and safety profiles.
Rosuvastatin undergoes various chemical reactions during its synthesis:
The mechanism of action for Rosuvastatin Calcium (R,S,R)-Diastereomer primarily involves:
Clinical studies have demonstrated significant reductions in cardiovascular events among patients treated with this compound.
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 1001.137 g/mol |
Chemical Formula | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Rosuvastatin Calcium (R,S,R)-Diastereomer is primarily utilized in clinical settings for:
Rosuvastatin calcium’s therapeutic activity resides exclusively in the (3R,5S) diastereomer, necessitating synthetic routes that minimize formation of the undesired (R,S,R)-diastereomer. Industrial production predominantly employs two stereocontrolled approaches:
Horner-Wadsworth-Emmons (HWE) Reaction: This method installs the E-configured alkene moiety early in the synthesis. A key phosphonate ester intermediate reacts with aldehyde 11 (N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) under basic conditions, yielding the trans-alkene intermediate with high geometric selectivity (>98:2 E:Z). This step is crucial as incorrect alkene geometry can propagate into diastereomeric impurities downstream [1] [7].
Narasaka-Prasad Reduction: Following alkene formation, the C5 ketone is reduced stereoselectively. Employing borane reagents (e.g., catecholborane) with chiral auxiliaries like (S)-2-methyl-CBS-oxazaborolidine achieves high diastereoselectivity (typically >97% de) for the desired (3R,5S) diol. This step is critical for minimizing the (R,S,R)-diastereomer [4] [7].
Alternative Pathway via β-Hydroxy Sulfonamide: An alternative route involves selective anion generation at the N-methylmethanesulfonamide group using lithium diisopropylamide (LDA) at -10°C, followed by aldol condensation with acetone. This yields a β-hydroxy sulfonamide intermediate, which is oxidized and subjected to the HWE reaction. While effective, this route introduces the risk of the acetone adduct impurity (Impurity A) if deprotection conditions are not meticulously controlled [2].
Table 1: Key Synthetic Routes for Rosuvastatin Calcium (3R,5S) Diastereomer and Control of (R,S,R)-Diastereomer
Synthetic Step | Key Reagent/Reaction | Critical Control Parameter | Impact on (R,S,R) Formation | Ref. |
---|---|---|---|---|
Alkene Formation | Horner-Wadsworth-Emmons (HWE) | Base stoichiometry, Temperature | Controls E/Z ratio; incorrect Z isomer leads to downstream (R,S,R) | [1] [7] |
C5 Ketone Reduction | Narasaka Reduction (Chiral Borane) | Chiral auxiliary purity, Reaction Temp | Directly sets C5 stereochemistry; Low de increases (R,S,R) | [4] [7] |
Aldol Condensation | LDA, Acetone | Temperature (-10°C), Anion stability | Forms precursor; Over-addition creates Impurity A (acetone adduct) | [2] |
Final Hydrolysis/Salt Formation | Calcium Chloride, Alkaline hydrolysis | pH control, Crystallization solvent | Removes residual diastereomeric esters via solubility differences | [4] [7] |
Optimizing diastereoselectivity and minimizing the (R,S,R)-impurity requires precise control over reaction parameters and advanced analytical monitoring:
Reaction Parameter Optimization:
Advanced Process Analytical Technologies (PAT):
Table 2: Optimization Strategies for Minimizing (R,S,R)-Diastereomer in Rosuvastatin Synthesis
Optimization Focus | Specific Strategy | Impact on (R,S,R)-Diastereomer | Key Advantage | Ref. |
---|---|---|---|---|
Narasaka Reduction | Strict temp. control (< -40°C) | Increases de from ~90% to >97% | Suppresses non-selective borane reduction | [4] |
High-purity CBS-oxazaborolidine | Ensures consistent >97% de | Prevents catalyst-linked variability | [7] | |
Crystallization | Methyl ester: Ether or Acetone/IPE | Reduces (R,S,R)-ester content ~5x | Exploits ester diastereomer solubility mismatch | [4] [7] |
Calcium salt: Ethyl acetate/Cyclohexane | Purifies final API; Removes ≤0.3% impurities | Yields ICH-compliant purity | [4] | |
Process Monitoring | UPC² with Trefoil CEL1 & QDa MS | Real-time de measurement (98.7:1.3 achieved) | Detects process deviations immediately | [3] |
Large-scale synthesis of rosuvastatin calcium introduces specific impurities requiring stringent control to limit the (R,S,R)-diastereomer and related degradants:
Process-Related Impurities:
Degradation-Related Impurities:
Analytical Control Strategies:
Table 3: Major Impurities in Rosuvastatin Calcium Synthesis Impacting (R,S,R)-Diastereomer Levels
Impurity | Origin | Structure Relative to (R,S,R) | Control Strategy | Max. Limit (EP) | Ref. |
---|---|---|---|---|---|
Impurity A | Aldol addition during deprotection | Acetone adduct at C5 of side chain | Strict solvent control; Crystallization (ether/acetone) | 0.2% | [2] [5] |
Impurity B | Incomplete stereoselection/epimerization | (3S,5S) & (3R,5R) diastereomers | Optimize Narasaka reduction; Control pH during hydrolysis | 0.5% (individual) | [3] [9] |
(R,S,R)-Diastereomer | Epimerization at C5 | (3R,5R) enantiomer | Sodium salt crystallization; Low-temp hydrolysis | 0.15% | [4] [7] |
FP-B1 / FP-B2 | Photo-induced dihydro-phenanthrene formation | (R,S,R) & (S,S,R) cyclized products | Opaque packaging; Iron oxide stabilizers in tablets | 0.2% (individual) | [6] [10] |
Lactone | Acid-catalyzed intramolecular esterification | Closed lactone ring | pH control during synthesis/storage | 0.3% | [8] |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2